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Compound of Interest

Compound Name: 6-Morpholinonicotinaldehyde

Cat. No.: B122137

A detailed analysis of the spectroscopic properties of 4-morpholinobenzaldehyde and its
derivatives, providing key data for researchers in drug discovery and materials science. This
guide offers a comparative look at their UV-Vis absorption, fluorescence, and NMR
characteristics, supported by detailed experimental protocols and a visualization of a key
biological pathway.

The study of 6-Morpholinonicotinaldehyde and its derivatives is an emerging field. However,
due to a scarcity of published spectroscopic data on this specific scaffold, this guide focuses on
the closely related and well-characterized class of 4-morpholinobenzaldehyde derivatives. The
core structure, featuring a morpholine donor group and a benzaldehyde acceptor group,
provides a valuable model for understanding the structure-property relationships in donor-t-
acceptor systems. These compounds are of significant interest due to their potential
applications as fluorescent probes and bioactive molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-morpholinobenzaldehyde and
a representative nitro-substituted derivative. The introduction of an electron-withdrawing nitro
group significantly alters the electronic and, consequently, the spectroscopic properties of the
molecule.

UV-Vis Absorption and Fluorescence Data
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'H and **C NMR Spectroscopic Data

4-Morpholinobenzaldehyde

Type Solvent Chemical Shift (6, ppm)
9.81 (s, 1H, -CHO), 7.75 (d,
2H, Ar-H), 6.91 (d, 2H, Ar-H),

IH NMR CDClIs
3.87 (t, 4H, -CH2-0-), 3.32 (t,
4H, -CH2-N-)

190.5, 155.0, 132.2, 126.8,
13C NMR CDCls

113.8, 66.5, 47.3

4-Morpholino-3-nitrobenzaldehyde
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Type Solvent Chemical Shift (6, ppm)

9.95 (s, 1H, -CHO), 8.24 (d,
1H, Ar-H), 7.97 (dd, 1H, Ar-H),

1H NMR DMSO-ds 7.29 (d, 1H, Ar-H), 3.66 (t, 4H,
-CH2-O-), 3.04 (t, 4H, -CH2-N-)
[1]

189.2, 147.3, 140.8, 132.6,
13C NMR DMSO-ds 125.6, 125.5, 120.8, 66.4,
51.2[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer.
Fluorescence emission spectra were obtained using a Horiba Fluoromax-4 spectrofluorometer.

o Sample Preparation: Stock solutions of the compounds were prepared in spectroscopic
grade dichloromethane at a concentration of 1 mM. For analysis, these were diluted to a final
concentration of 10 puM.

o UV-Vis Measurement: Absorption spectra were recorded in a 1 cm path length quartz cuvette
from 200 to 800 nm. The solvent was used as a baseline correction.

e Fluorescence Measurement: Emission spectra were recorded in the same cuvette. The
excitation wavelength was set to the absorption maximum (A_abs_) of each compound. The
emission was scanned from the excitation wavelength +10 nm to 800 nm.

e Quantum Yield Determination: Fluorescence quantum yields (®) were determined using
quinine sulfate in 0.1 M H2SOa4 (® = 0.54) as a reference standard. The quantum yield was
calculated using the following equation: ®_sample_ = ®_ref_x (I_sample_/1_ref ) x
(A_ref_/A _sample ) x (n_sample_2/n_ref_2) where | is the integrated fluorescence
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intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the
solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.

o Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.7 mL of
deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds).

» 'H NMR Spectroscopy: The spectra were acquired at 500 MHz. Chemical shifts are reported
in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00

ppm).

e 13C NMR Spectroscopy: The spectra were acquired at 125 MHz. Chemical shifts are reported
in ppm relative to the solvent residual peak (CDCls: 77.16 ppm; DMSO-de: 39.52 ppm).

Visualization of Biological Pathway

Morpholine-containing compounds are known for their antifungal activity, which often involves
the inhibition of ergosterol biosynthesis. Ergosterol is an essential component of the fungal cell
membrane, and its disruption leads to cell death. The diagram below illustrates the ergosterol
biosynthesis pathway, highlighting the key enzymes inhibited by morpholine derivatives.[1]
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Caption: Ergosterol biosynthesis pathway and points of inhibition by morpholine derivatives.

This guide provides a foundational set of spectroscopic data and relevant biological context for
4-morpholinobenzaldehyde derivatives. It is intended to serve as a valuable resource for
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researchers, facilitating further exploration and application of this versatile class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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